Darovasertib
Vue d'ensemble
Description
Darovasertib est un inhibiteur oral de la protéine kinase C (PKC), de petite taille moléculaire, de première génération. Il a montré un potentiel dans le traitement du mélanome uvéal métastatique, un type de cancer de l'œil. Le composé agit en inhibant les isoformes conventionnelles (α, β) et nouvelles (δ, ϵ, η, θ) de la PKC, qui sont cruciales dans la pathogenèse du mélanome uvéal .
Analyse Biochimique
Biochemical Properties
Nvp-lxs196 plays a significant role in biochemical reactions by inhibiting the activity of PKC, a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The compound interacts with these enzymes, leading to changes in cellular processes .
Cellular Effects
Nvp-lxs196 has shown to influence cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism . In the context of metastatic uveal melanoma, Nvp-lxs196 has demonstrated encouraging clinical activity .
Molecular Mechanism
The molecular mechanism of Nvp-lxs196 involves its binding interactions with PKC, leading to the inhibition of this enzyme . This interaction results in changes in gene expression and impacts various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nvp-lxs196 have been observed over time. The compound has shown stability and has been well-tolerated in preclinical species . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Nvp-lxs196 vary with different dosages in animal models. At doses ≥500 mg/day, hypotension was the most common dose-limiting toxicity, which was manageable with Nvp-lxs196 interruption and dose reduction .
Metabolic Pathways
Nvp-lxs196 is involved in the PKC metabolic pathway . It interacts with PKC, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Given its role as a PKC inhibitor, it is likely to interact with cellular transporters or binding proteins .
Subcellular Localization
The subcellular localization of Nvp-lxs196 is also yet to be fully understood. Given its molecular mechanism of action, it is likely to be localized to specific compartments or organelles where PKC is active .
Méthodes De Préparation
La préparation de darovasertib implique plusieurs voies de synthèse et conditions de réaction. Une méthode comprend la synthèse d'une forme cristalline de this compound, appelée « composé I ». Le nom chimique de this compound est 3-amino-N-(3-(4-amino-4-méthylpipéridin-1-yl)pyridin-2-yl)-6-(3-(trifluorométhyl)pyridin-2-yl)pyrazine-2-carboxamide
Analyse Des Réactions Chimiques
Darovasertib subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants pour les réactions d'oxydation, les agents réducteurs pour les réactions de réduction et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications De Recherche Scientifique
Darovasertib a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est principalement utilisé pour le traitement du mélanome uvéal métastatique. Les essais cliniques ont montré que le this compound, à la fois en monothérapie et en association avec d'autres médicaments comme le binimetinib et le crizotinib, a démontré une activité précoce prometteuse chez les patients atteints de mélanome uvéal métastatique .
Mécanisme d'action
This compound exerce ses effets en inhibant la PKC, ce qui empêche l'activation des voies de signalisation médiées par la PKC. Cette inhibition bloque la voie ERK en aval et diminue l'activité de la kinase d'adhésion focale (FAK). This compound agit comme un double inhibiteur de la PKC et de la PRK/PKN, ce qui le rend très efficace dans les modèles précliniques de mélanome uvéal primaire et métastatique .
Mécanisme D'action
Darovasertib exerts its effects by inhibiting PKC, which prevents the activation of PKC-mediated signaling pathways. This inhibition blocks the downstream ERK pathway and diminishes focal adhesion kinase (FAK) activity. This compound acts as a dual inhibitor of PKC and PRK/PKN, making it highly effective in preclinical models of primary and metastatic uveal melanoma .
Comparaison Avec Des Composés Similaires
Comparé à d'autres inhibiteurs de la PKC, tels que la sotrastaurine et l'enzastaurine, le darovasertib est significativement plus puissant pour inhiber les protéines PKC conventionnelles et nouvelles. Il a également un meilleur profil de tolérance et de sécurité . D'autres composés similaires comprennent le binimetinib et le crizotinib, qui sont souvent utilisés en association avec le this compound pour améliorer son efficacité .
Activité Biologique
Darovasertib (IDE196) is a small molecule, first-in-class protein kinase C (PKC) inhibitor that has shown promising biological activity, particularly in the treatment of metastatic uveal melanoma (mUM). This article reviews the compound's efficacy, safety profile, and ongoing clinical research, highlighting key findings from various studies.
This compound targets the PKC pathway, which is implicated in various cancers. By inhibiting this pathway, this compound disrupts tumor cell proliferation and survival, particularly in tumors harboring specific genetic mutations such as GNAQ or GNA11 mutations. This mechanism underpins its potential effectiveness when used alone or in combination with other agents like crizotinib, a cMET inhibitor.
Combination Therapy with Crizotinib
Recent studies have focused on the combination of this compound and crizotinib for treating mUM. Notable findings include:
- Overall Response Rate (ORR) : In a phase 2 clinical trial involving 20 evaluable first-line patients with mUM, the ORR was reported at 45% , with a disease control rate (DCR) of 90% and a median progression-free survival (PFS) of approximately 7 months .
- Efficacy in Heavily Pre-treated Patients : In another cohort of 37 patients with any-line mUM, the combination yielded an ORR of 31% , with significant tumor shrinkage observed in many cases .
Study Phase | Patient Cohort | ORR (%) | DCR (%) | Median PFS (months) |
---|---|---|---|---|
Phase 2 | First-line | 45 | 90 | ~7 |
Phase 1/2 | Any-line | 31 | 83 | Not reported |
Case Studies
Several case studies have illustrated the clinical utility of this compound:
- A patient treated with this compound and crizotinib exhibited a 50% reduction in ocular tumor size, demonstrating the drug's potential for significant tumor response .
- In a notable neoadjuvant therapy case, a patient experienced an 80% reduction in tumor size after four months of treatment. This response enabled the patient to avoid enucleation, allowing for alternative therapies like plaque brachytherapy .
Safety Profile
The safety profile of this compound has been characterized as manageable across various studies:
- Adverse Events (AEs) : Most AEs reported were grade 1 or 2. In trials involving up to 68 patients, only 31% experienced at least one grade 3 AE, while no patients reported grade 4 or 5 AEs .
- Discontinuation Rates : A small percentage of patients discontinued treatment due to drug-related AEs, indicating a generally well-tolerated profile .
Ongoing Research and Future Directions
This compound is currently being evaluated in multiple clinical trials aimed at establishing its efficacy as both neoadjuvant and adjuvant therapy for uveal melanoma. The ongoing phase 2/3 trial will further assess its potential for regulatory approval based on endpoints related to eye preservation and tumor reduction .
Propriétés
IUPAC Name |
3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJXHXJWQSCNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1874276-76-2 | |
Record name | Darovasertib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDE-196 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DAROVASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.